

High-Performance Liquid Chromatography (HPLC) for the Quantification of Fluticasone

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Application Note and Protocol

This document provides a detailed methodology for the quantification of **Fluticasone** using High-Performance Liquid Chromatography (HPLC). The protocols described are intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for **Fluticasone** in various matrices.

Introduction

Fluticasone is a potent synthetic corticosteroid, specifically a glucocorticoid, widely used in the treatment of inflammatory conditions such as asthma and allergic rhinitis.[1][2] Accurate and precise quantification of **Fluticasone** in pharmaceutical formulations and biological samples is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed analytical technique for this purpose, offering high sensitivity, specificity, and resolution.[3][4]

This application note details a validated RP-HPLC method for the determination of **Fluticasone**, outlining the required instrumentation, reagents, and a step-by-step protocol for sample analysis. The method is based on established and published analytical procedures.[5]

Experimental

Instrumentation and Chromatographic Conditions



A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the typical chromatographic conditions for **Fluticasone** quantification.

Parameter	Recommended Conditions	
HPLC System	Agilent Tech. Gradient System with Auto-injector or equivalent	
Column	Purospher® STAR RP-18e (250 mm x 4.6 mm, 5 μ m) or Kromasil C18 (250 mm x 4.6 mm, 5 μ m)	
Mobile Phase	Methanol:Acetonitrile:Ammonium Acetate Buffer (pH 3.5) (50:15:35 v/v/v) or Acetonitrile:Water (60:40 v/v)	
Flow Rate	1.0 mL/min	
Column Temperature	40°C	
Detection Wavelength	236 nm or 239 nm	
Injection Volume	20 μL	
Run Time	Approximately 10 minutes	

Reagents and Materials

- Fluticasone Propionate Reference Standard
- Methanol (HPLC Grade)
- Acetonitrile (HPLC Grade)
- Ammonium Dihydrogen Orthophosphate
- Orthophosphoric Acid
- Water (HPLC Grade)



- Ethanol (for sample preparation)
- Syringe filters (0.2 μm or 0.45 μm)

Protocols

Preparation of Solutions

- 3.1.1. Buffer Preparation (Ammonium Phosphate Buffer, pH 3.5)
- Accurately weigh 1.15 g of ammonium dihydrogen orthophosphate and transfer it into a 1000 mL volumetric flask.
- Add approximately 800 mL of HPLC grade water and sonicate to dissolve.
- Make up the volume to 1000 mL with water.
- Adjust the pH to 3.5 with diluted orthophosphoric acid.
- Filter the buffer through a 0.45 μm membrane filter before use.
- 3.1.2. Mobile Phase Preparation
- Method 1 (Gradient/Isocratic): Mix methanol, acetonitrile, and the prepared ammonium phosphate buffer (pH 3.5) in the ratio of 50:15:35 (v/v/v).
- Method 2 (Isocratic): Mix acetonitrile and HPLC grade water in the ratio of 60:40 (v/v).

Degas the prepared mobile phase using an ultrasonic water bath for 15 minutes prior to use.

- 3.1.3. Standard Stock Solution Preparation (e.g., 0.6 mg/mL)
- Accurately weigh approximately 12 mg of Fluticasone Propionate reference standard.
- Transfer the standard into a 20 mL volumetric flask.
- Add ethanol to dissolve the standard and make up the volume to the mark. This will yield a stock solution with a concentration of 0.6 mg/mL.



3.1.4. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.03 mg/mL to 0.09 mg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general procedure for a pharmaceutical formulation (e.g., nasal spray).

- Accurately weigh a portion of the sample equivalent to a known amount of Fluticasone Propionate (e.g., 2.5 mg) into a 10 mL volumetric flask.
- Add a suitable solvent (e.g., 3 mL of acetonitrile) and sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature.
- Dilute to the mark with the same solvent and mix well.
- Filter the solution through a 0.2 μm syringe filter before injecting it into the HPLC system.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.



Parameter	Typical Results	
Linearity	A linear relationship between peak area and concentration is expected over the specified range (e.g., 0.03 to 0.09 mg/mL), with a correlation coefficient (R^2) of \geq 0.999.	
Accuracy (% Recovery)	The mean recovery should be within 98-102%. For example, recoveries of 99.9% for 0.030 mg/mL, 101.6% for 0.060 mg/mL, and 99.9% for 0.015 mg/mL have been reported.	
Precision (% RSD)	The relative standard deviation (RSD) for repeatability and intermediate precision should be less than 2.0%.	
Limit of Detection (LOD)	The lowest concentration of analyte that can be reliably detected. A reported LOD is 0.0067 mg/mL.	
Limit of Quantification (LOQ)	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. A reported LOQ is 0.0203 mg/mL.	
Specificity	The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.	
Robustness	The method's performance should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.	

Data Presentation

Table 1: Chromatographic Performance Data



Compound	Retention Time (min)	Tailing Factor	Theoretical Plates
Fluticasone Propionate	~4.0 - 6.3	< 2.0	> 2000

Note: Retention times can vary based on the specific column and mobile phase composition used.

Table 2: Method Validation Quantitative Summary

Validation Parameter	Specification	Example Result
Linearity Range	-	0.03 - 0.09 mg/mL
Correlation Coefficient (R²)	≥ 0.999	0.9999
Accuracy (% Recovery)	98.0 - 102.0%	99.9% - 101.6%
Precision (% RSD)	≤ 2.0%	< 2.0%
Limit of Detection (LOD)	-	0.0067 mg/mL
Limit of Quantification (LOQ)	-	0.0203 mg/mL

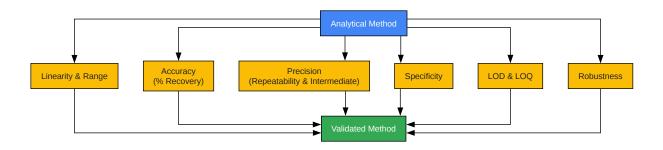
Visualizations



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Caption: Experimental workflow for HPLC analysis of **Fluticasone**.





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Caption: Key parameters for HPLC method validation.

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